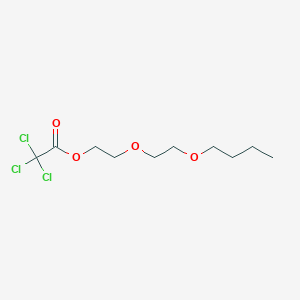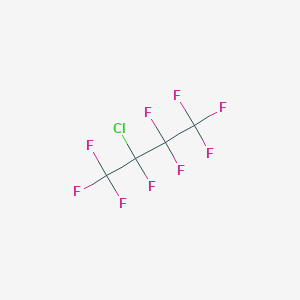
Butane, 1,2,3,4-tetrabromohexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1,2,3,4-tetrabromohexafluoro- is an organobromine and organofluorine compound with the molecular formula C4H2Br4F6 This compound is characterized by the presence of four bromine atoms and six fluorine atoms attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,2,3,4-tetrabromohexafluoro- typically involves the bromination and fluorination of butane derivatives. One common method includes the reaction of butane with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods: Industrial production of Butane, 1,2,3,4-tetrabromohexafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of bromine and fluorine.
Types of Reactions:
Oxidation: Butane, 1,2,3,4-tetrabromohexafluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less brominated or fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated and fluorinated alcohols or ketones.
Reduction: Formation of partially brominated or fluorinated butane derivatives.
Substitution: Formation of iodinated or other substituted butane derivatives.
Aplicaciones Científicas De Investigación
Butane, 1,2,3,4-tetrabromohexafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butane, 1,2,3,4-tetrabromohexafluoro- involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Butane, 1,2,3,4-tetrabromo-: Similar in structure but lacks fluorine atoms.
Butane, 1,2,3,4-tetrafluoro-: Similar in structure but lacks bromine atoms.
Hexafluorobenzene: Contains six fluorine atoms but has a benzene ring instead of a butane backbone.
Uniqueness: Butane, 1,2,3,4-tetrabromohexafluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination of halogens makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
375-24-6 |
|---|---|
Fórmula molecular |
C4Br4F6 |
Peso molecular |
481.65 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromo-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 |
Clave InChI |
MUYBTGDZQSAOJX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)Br)(F)Br)(C(F)(F)Br)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)


![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)





![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)



